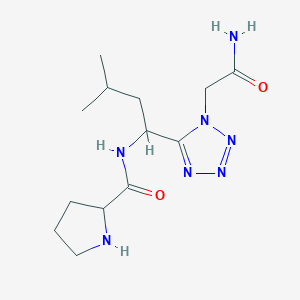
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide, also known as TAT, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. TAT belongs to the class of tetrazolylacetamide derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism Of Action
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide's mechanism of action is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential in treating neurodegenerative disorders.
Biochemical And Physiological Effects
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may explain its potential in treating neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, including its high purity and stability. However, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide research. One direction is to investigate its potential in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore its potential in treating other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the safety and efficacy of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide in humans.
Conclusion
In conclusion, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide is a synthetic compound that has shown promise as a potential therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential in treating neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, but its safety and efficacy in humans are not fully understood. Further research is needed to fully understand the potential of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide involves a multi-step process that includes the reaction of 2-cyanomethyl-2-methylpropanoic acid with pyrrolidine and subsequent reaction with tetrazole. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been optimized to improve yield and purity.
Scientific Research Applications
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been investigated for its potential in treating Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
121695-04-3 |
|---|---|
Product Name |
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide |
Molecular Formula |
C13H23N7O2 |
Molecular Weight |
309.37 g/mol |
IUPAC Name |
N-[1-[1-(2-amino-2-oxoethyl)tetrazol-5-yl]-3-methylbutyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22) |
InChI Key |
LKMZFDHQJPAGLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
Canonical SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
synonyms |
5-(1-(2-pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide PAMTA chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



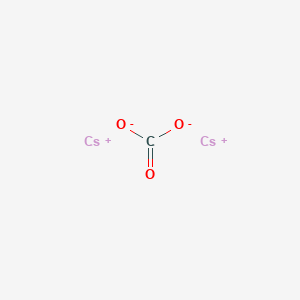

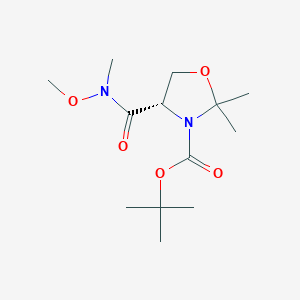

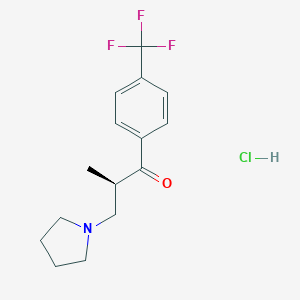
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
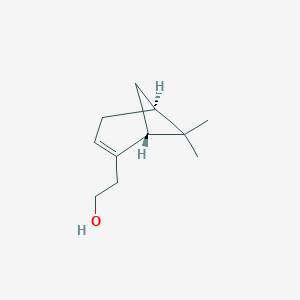
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

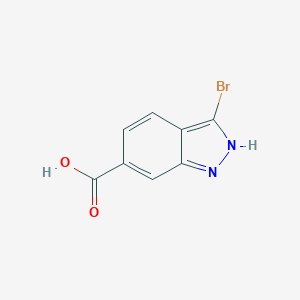
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)